

An In-Depth Technical Guide to 3'-Chloropropiophenone

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Compound of Interest		
Compound Name:	3'-Chloropropiophenone	
Cat. No.:	B116997	Get Quote

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the physicochemical properties and synthetic applications of **3'-Chloropropiophenone**.

Core Molecular Data

3'-Chloropropiophenone, a ketone derivative, is a significant intermediate in the synthesis of various pharmaceutical compounds. Its fundamental molecular attributes are summarized below.

Molecular FormulaC9H9ClO[1][2]Molecular Weight168.62 g/mol[1][2][3]	
Molecular Weight 168.62 g/mol [1][2][3]	
IUPAC Name 1-(3-chlorophenyl)propan-1- one [1][2]	
CAS Number 34841-35-5 [1]	
Appearance White to light yellow crystalline solid [4]	
Melting Point 45-47 °C [4]	
Boiling Point 124 °C at 14 mmHg [4]	



Synthetic Protocols and Applications

3'-Chloropropiophenone is a versatile precursor in organic synthesis, notably in the production of antidepressant medications. A key application is in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).

Experimental Protocol: Synthesis of Dapoxetine Hydrochloride from 3'-Chloropropiophenone

The synthesis of Dapoxetine hydrochloride from **3'-Chloropropiophenone** involves a multistep process.[5] The total yield for this process is reported to be 39.9%.[5] The structure of the resulting Dapoxetine hydrochloride can be confirmed using 1H NMR and Mass Spectrometry analysis.[5]

Step 1: Asymmetric Reduction

- Objective: To produce the chiral intermediate (S)-3-chloro-1-phenyl-1-propanol.
- Methodology: 3'-Chloropropiophenone undergoes asymmetric reduction. This can be
 achieved through either chemical catalysis or biocatalysis.[5] Biocatalysis is often preferred
 due to its numerous advantages.[5]

Step 2: Alkylation

- Objective: To introduce the naphthyloxy moiety.
- Methodology: The hydroxyl group of (S)-3-chloro-1-phenyl-1-propanol is alkylated.

Step 3: O-Mesylation

- Objective: To form a good leaving group for the subsequent nucleophilic substitution.
- Methodology: The hydroxyl group is converted to a mesylate.

Step 4: SN2 Dimethylamine Reaction

Objective: To introduce the dimethylamino group.



 Methodology: The mesylate undergoes a nucleophilic substitution (SN2) reaction with dimethylamine.

Step 5: Salt Formation

- Objective: To convert the final product into its hydrochloride salt for improved stability and solubility.
- Methodology: The synthesized Dapoxetine is treated with hydrochloric acid to form Dapoxetine hydrochloride.

Visualized Synthetic Pathway

The following diagram illustrates the synthetic workflow from **3'-Chloropropiophenone** to Dapoxetine hydrochloride.



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Caption: Synthetic pathway of Dapoxetine Hydrochloride from **3'-Chloropropiophenone**.

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